2-Amino-N-(4-chlorophenyl)benzene-1-sulfonamide
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Overview
Description
2-Amino-N-(4-chlorophenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C12H11ClN2O2S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-chlorophenyl)benzene-1-sulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chloroaniline+benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-Amino-N-(4-chlorophenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-chlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-chlorophenyl)benzene sulfonamide
- 4-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide
Uniqueness
2-Amino-N-(4-chlorophenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
63132-70-7 |
---|---|
Molecular Formula |
C12H11ClN2O2S |
Molecular Weight |
282.75 g/mol |
IUPAC Name |
2-amino-N-(4-chlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H,14H2 |
InChI Key |
FBRFIJHSDJEAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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